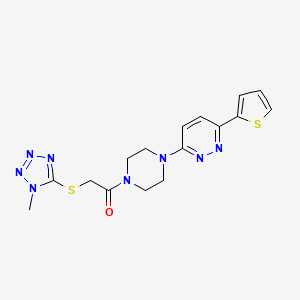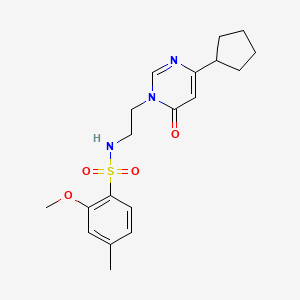
3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound with potential applications in scientific research. It is a quinazoline derivative that has been synthesized using various methods. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. Additionally, it may act by modulating neurotransmitter levels in the brain, which could have potential therapeutic effects for neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to have potential anti-inflammatory and neuroprotective effects. Additionally, it has been shown to modulate neurotransmitter levels in the brain, which could have potential therapeutic effects for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one in laboratory experiments is its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro, which could be useful for studying cancer cell growth and potential therapies. Additionally, its potential as a therapeutic agent for neurological disorders could be useful for studying the underlying mechanisms of these disorders and potential treatments. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one. One direction is to further investigate its potential as an anticancer agent, and to study its effects on cancer cell growth in vivo. Another direction is to investigate its potential as a therapeutic agent for neurological disorders, and to study its effects on neurotransmitter levels and neuronal function in vivo. Additionally, further studies are needed to fully understand its mechanism of action, which could lead to the development of more effective therapies.
Métodos De Síntesis
The synthesis of 3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one has been reported in the literature using various methods. One method involves the reaction of 2-(2-bromoethyl)thiophene with isoxazole-5-carboxylic acid in the presence of triethylamine to form 5-(2-bromoethyl)isoxazole-3-carboxylic acid. This intermediate is then reacted with piperidine-3-carboxylic acid in the presence of EDCI and HOBt to form 3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one.
Aplicaciones Científicas De Investigación
3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one has potential applications in scientific research. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has also been studied for its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
3-[1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c26-20-15-6-1-2-7-16(15)22-13-25(20)14-5-3-9-24(12-14)21(27)17-11-18(28-23-17)19-8-4-10-29-19/h1-2,4,6-8,10-11,13-14H,3,5,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJAGFFKFFSNCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CS3)N4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2855609.png)
![N-(tert-butyl)-4-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamido)methyl)piperidine-1-carboxamide](/img/structure/B2855610.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2855612.png)



![1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone](/img/structure/B2855620.png)



